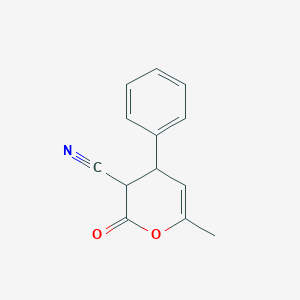![molecular formula C7H10N2O B14519906 {[(Pyridin-2-yl)methyl]amino}methanol CAS No. 62402-22-6](/img/structure/B14519906.png)
{[(Pyridin-2-yl)methyl]amino}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Pyridin-2-yl)methyl]amino}methanol is a chemical compound that features a pyridine ring attached to a methanol group via an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pyridin-2-yl)methyl]amino}methanol typically involves the reaction of pyridine-2-carbaldehyde with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[(Pyridin-2-yl)methyl]amino}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid
Reduction: Pyridin-2-ylmethylamine
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
{[(Pyridin-2-yl)methyl]amino}methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of {[(Pyridin-2-yl)methyl]amino}methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethylamine: Similar structure but lacks the hydroxyl group.
Pyridine-2-carboxaldehyde: Similar structure but contains an aldehyde group instead of the hydroxyl and amino groups.
Pyridine-2-carboxylic acid: Similar structure but contains a carboxylic acid group.
Uniqueness
{[(Pyridin-2-yl)methyl]amino}methanol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
CAS No. |
62402-22-6 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(pyridin-2-ylmethylamino)methanol |
InChI |
InChI=1S/C7H10N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,8,10H,5-6H2 |
InChI Key |
DHHONGMPFFYVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
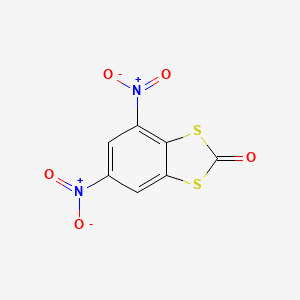
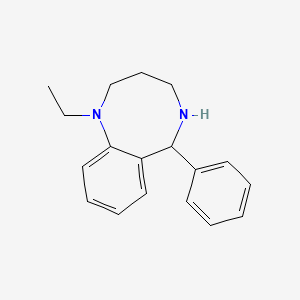
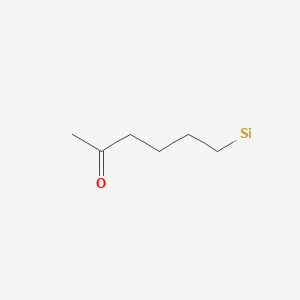
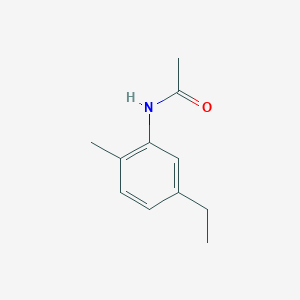
![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)

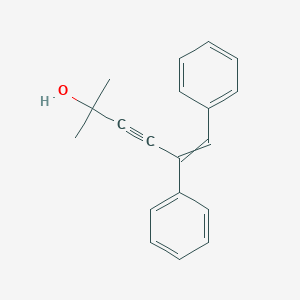
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
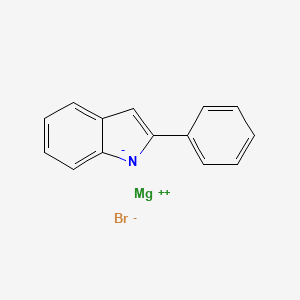

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
